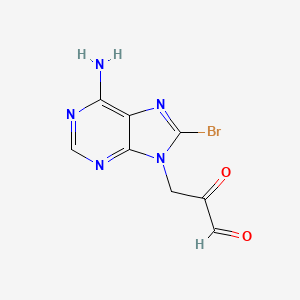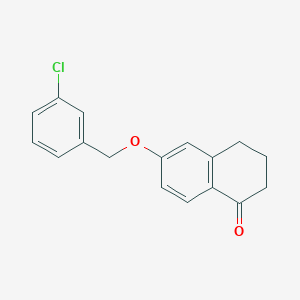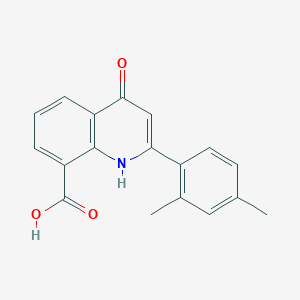![molecular formula C17H24N2O2 B11838629 2-Cbz-2,8-diazaspiro[5.5]undecane](/img/structure/B11838629.png)
2-Cbz-2,8-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cbz-2,8-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework. The spirocyclic structure combines the flexibility of aliphatic compounds with a limited number of degrees of freedom, making it a privileged scaffold in medicinal chemistry . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cbz-2,8-diazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and amines in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes, including the use of protecting groups to ensure the selective formation of the desired spirocyclic structure. The process often requires optimization of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cbz-2,8-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Cbz-2,8-diazaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cbz-2,8-diazaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with a similar structure but different heteroatoms.
2,4-dioxa- and 2,4-diazaspiro[5.5]undecane: Compounds with similar spirocyclic frameworks but different functional groups.
Uniqueness
2-Cbz-2,8-diazaspiro[5.5]undecane is unique due to its specific combination of nitrogen atoms and the spirocyclic structure, which provides distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in the design of new bioactive molecules and pharmaceuticals .
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
benzyl 2,8-diazaspiro[5.5]undecane-2-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c20-16(21-12-15-6-2-1-3-7-15)19-11-5-9-17(14-19)8-4-10-18-13-17/h1-3,6-7,18H,4-5,8-14H2 |
InChI Key |
CRZQOAJRKFXVGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN(C2)C(=O)OCC3=CC=CC=C3)CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11838583.png)
![Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro-](/img/structure/B11838589.png)
![9-Tert-butyl 3-methyl 9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B11838597.png)




![Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11838634.png)
![3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline](/img/structure/B11838635.png)
![3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine hydrobromide](/img/structure/B11838637.png)
